p-Aspidin

Description

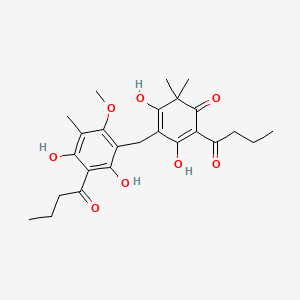

Structure

3D Structure

Properties

CAS No. |

989-54-8 |

|---|---|

Molecular Formula |

C25H32O8 |

Molecular Weight |

460.5 g/mol |

IUPAC Name |

2-butanoyl-4-[(3-butanoyl-2,4-dihydroxy-6-methoxy-5-methylphenyl)methyl]-3,5-dihydroxy-6,6-dimethylcyclohexa-2,4-dien-1-one |

InChI |

InChI=1S/C25H32O8/c1-7-9-15(26)17-19(28)12(3)22(33-6)13(20(17)29)11-14-21(30)18(16(27)10-8-2)24(32)25(4,5)23(14)31/h28-31H,7-11H2,1-6H3 |

InChI Key |

RHHXCNHESMAVTJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)C1=C(C(=C(C(=C1O)C)OC)CC2=C(C(C(=O)C(=C2O)C(=O)CCC)(C)C)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to p-Aspidin: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Aspidin is a naturally occurring phloroglucinol derivative, a class of phenolic compounds known for their diverse biological activities. It is primarily isolated from the rhizomes of ferns belonging to the Dryopteris genus. Structurally, it is a complex molecule featuring two butyrylphloroglucinol rings linked by a methylene bridge. This compound, along with its close relatives like Aspidin BB and Disaspidin BB, has garnered significant interest in the scientific community for its potent antimicrobial properties.[1][2] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a focus on its antibacterial mechanism of action and the experimental protocols used for its evaluation.

Chemical Identity and Structure

This compound is characterized by a specific arrangement of its constituent rings and functional groups. Its detailed chemical identity is crucial for synthesis, characterization, and understanding its structure-activity relationships.

-

IUPAC Name: 2-butanoyl-4-[(3-butanoyl-2,4-dihydroxy-6-methoxy-5-methylphenyl)methyl]-3,5-dihydroxy-6,6-dimethylcyclohexa-2,4-dien-1-one

-

CAS Number: 584-28-1[3]

-

Molecular Formula: C₂₅H₃₂O₈[3]

-

Molecular Weight: 460.52 g/mol

-

Canonical SMILES: CCCC(=O)C1=C(C(=C(C(=C1O)C)OC)CC2=C(C(C(=O)C(=C2O)C(=O)CCC)(C)C)O)O

-

InChI Key: DCEHSZHMKGBNHS-UHFFFAOYSA-N[3]

Physicochemical Properties

The physical and chemical properties of this compound dictate its behavior in biological systems, including its solubility, stability, and ability to cross cell membranes. A summary of these properties is presented below.

| Property | Value | Reference(s) |

| Appearance | Crystalline solid | |

| Melting Point | 124-125 °C | |

| Solubility | Soluble in ether, benzene, chloroform, and DMSO. Sparingly soluble in methanol, ethanol, and acetone. Less soluble in petroleum ether. | [3] |

| XlogP (Predicted) | 4.1 | |

| UV max (in Cyclohexane) | 230 nm (ε = 25500), 290 nm (ε = 21300) |

Biological Activity and Mechanism of Action

This compound and its related compounds, particularly Aspidin BB, have demonstrated significant antibacterial activity, most notably against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis.[1][2]

Antibacterial Activity

The primary antibacterial mechanism of Aspidin BB against S. aureus is the induction of oxidative stress.[1] This is achieved through a dual action: increasing the production of reactive oxygen species (ROS) and simultaneously weakening the bacterium's antioxidant defenses.[1] Specifically, Aspidin BB enhances the activity of NADPH oxidase, a key enzyme responsible for producing superoxide radicals.[1] Concurrently, it diminishes the activity of superoxide dismutase (SOD) and depletes glutathione (GSH) levels, which are crucial components of the bacterial antioxidant system.[1] The resulting accumulation of ROS leads to dose-dependent damage to critical cellular components, including membrane peroxidation, DNA damage, and protein degradation, ultimately causing bacterial cell death.[1]

Signaling Pathway

The mechanism of ROS-induced cell death in S. aureus by this compound (Aspidin BB) can be visualized as a direct signaling cascade.

Quantitative Biological Data

The antibacterial efficacy of Aspidin BB against Staphylococcus aureus has been quantified through various assays.

| Assay | Organism | Result | Reference(s) |

| Minimum Inhibitory Concentration (MIC) | Standard and clinical S. aureus | 15.63 - 62.5 µg/mL | [1] |

| IC₅₀ (MTT Assay, 72h) | S. aureus | 48.14 µM (22.11 µg/mL) | [1] |

| Time-Kill Assay | S. aureus | Complete killing at 2x MIC within 4 hours | [1] |

| NADPH Oxidase Activity | S. aureus | Increase from 4.03 to 7.48 U/mg (at 0.5x to 4x MIC) | [1] |

Experimental Protocols

The following sections describe the generalized methodologies for the key experiments cited in the evaluation of this compound's antibacterial properties.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is determined to find the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[4] The broth microdilution method is commonly used.[4][5]

-

Preparation of Antimicrobial Agent: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate to achieve a range of final concentrations.[5]

-

Inoculum Preparation: The test bacterium (S. aureus) is cultured overnight, and the suspension is adjusted to a standardized concentration (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL). This is then diluted to achieve a final inoculum of ~5 x 10⁵ CFU/mL in each well.[6][7]

-

Inoculation and Incubation: A defined volume of the bacterial suspension is added to each well of the microtiter plate containing the diluted this compound.[4] The plate also includes a positive control (bacteria in broth, no drug) and a negative control (broth only). The plate is incubated at 37°C for 18-24 hours.[4][5]

-

Result Determination: After incubation, the wells are visually inspected for turbidity. The MIC is the lowest concentration of this compound at which no visible growth is observed.[4]

MTT Viability Assay

The MTT assay measures cellular metabolic activity as an indicator of cell viability.[8][9] It is based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[8][10]

-

Cell Treatment: Bacterial cells are incubated with various concentrations of this compound in a 96-well plate for a specified duration (e.g., 72 hours).

-

MTT Addition: Following treatment, the culture medium is removed, and a solution of MTT (e.g., 5 mg/mL in PBS) is added to each well.[10][11] The plate is incubated for a further period (e.g., 4 hours) at 37°C to allow for the reduction of MTT to formazan.[11]

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, or a solution of SDS in HCl) is added to dissolve the insoluble purple formazan crystals.[9][11][12]

-

Absorbance Measurement: The plate is shaken to ensure complete dissolution, and the absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.[10] The intensity of the color is proportional to the number of viable, metabolically active cells.

Time-Kill Assay

This assay determines the rate at which an antimicrobial agent kills a microbial population over time.[13][14]

-

Preparation: A standardized bacterial inoculum (e.g., ~5 x 10⁵ CFU/mL) is prepared in a suitable broth. The test is set up with different concentrations of this compound (e.g., 1x MIC, 2x MIC) and a growth control without the compound.[14]

-

Sampling: The cultures are incubated at 37°C. At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), an aliquot is removed from each culture.[15]

-

Quantification of Survivors: The collected aliquots are serially diluted in a neutralizing buffer or saline.[16][17] A specific volume from each dilution is plated onto agar plates (e.g., Tryptone Soy Agar).[13]

-

Incubation and Counting: The plates are incubated for 24-48 hours at 37°C, after which the number of colony-forming units (CFU) is counted.[16]

-

Data Analysis: The results are plotted as log₁₀ CFU/mL versus time. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL compared to the initial inoculum.[14]

NADPH Oxidase Activity Assay

This assay measures the activity of the NADPH oxidase enzyme by detecting the superoxide (O₂⁻) it produces.

-

Preparation of Cell Lysate/Membrane Fraction: S. aureus cells are treated with various concentrations of this compound. The cells are then harvested, and a membrane fraction is isolated via homogenization and ultracentrifugation.[18]

-

Assay Reaction: The assay is performed in a 96-well plate. The membrane fraction is added to an assay solution containing a detection reagent. Common detection methods include using lucigenin, which produces chemiluminescence upon reaction with superoxide, or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide), which forms a colored formazan product.[18][19]

-

Initiation and Measurement: The reaction is initiated by adding the substrate, NADPH.[18][19] The signal (chemiluminescence or absorbance) is measured over time using a plate reader.

-

Quantification: The rate of signal increase is proportional to the NADPH oxidase activity. Protein concentration in the membrane fraction is determined (e.g., by Bradford assay) to normalize the activity, which is often expressed as U/mg of protein.[18]

Conclusion

This compound is a promising natural product with well-defined antibacterial properties. Its mechanism of action, centered on the induction of lethal oxidative stress in bacteria like S. aureus, makes it an interesting candidate for further investigation in drug development. The data and protocols presented in this guide offer a technical foundation for researchers and scientists aiming to explore the therapeutic potential of this compound and other phloroglucinol derivatives.

References

- 1. Aspidin BB, a phloroglucinol derivative, exerts its antibacterial activity against Staphylococcus aureus by inducing the generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Antibacterial and anti-biofilm activities of Disaspidin BB against Staphylococcus epidermidis [frontiersin.org]

- 3. cymitquimica.com [cymitquimica.com]

- 4. microbe-investigations.com [microbe-investigations.com]

- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 6. researchgate.net [researchgate.net]

- 7. protocols.io [protocols.io]

- 8. Current methodology of MTT assay in bacteria - A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 12. journals.asm.org [journals.asm.org]

- 13. iscacosmetictesting.com [iscacosmetictesting.com]

- 14. emerypharma.com [emerypharma.com]

- 15. actascientific.com [actascientific.com]

- 16. microbe-investigations.com [microbe-investigations.com]

- 17. turntherapeutics.com [turntherapeutics.com]

- 18. Measurement of NADPH Oxidase Activity in Plants [bio-protocol.org]

- 19. Frontiers | Regulation of NADPH Oxidase-Mediated Superoxide Production by Acetylation and Deacetylation [frontiersin.org]

An In-depth Technical Guide to the Synthesis and Purification of p-Aspidin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for p-Aspidin, a bioactive phloroglucinol derivative found in certain fern species. This document details potential synthetic strategies, established purification protocols from natural sources, and insights into its biological mechanism of action. All quantitative data is presented in structured tables, and key experimental procedures are meticulously outlined. Furthermore, logical workflows and signaling pathways are illustrated using diagrams generated with Graphviz (DOT language) to facilitate a deeper understanding.

Introduction to this compound

This compound, a member of the acylphloroglucinol class of natural products, is a dimeric phloroglucinol derivative. It is most notably isolated from the rhizomes of ferns belonging to the Dryopteris genus. Structurally, this compound is characterized by two butyrylphloroglucinol units linked by a methylene bridge. Its systematic name is 2-butanoyl-4-[(3-butanoyl-2,4-dihydroxy-6-methoxy-5-methylphenyl)methyl]-3,5-dihydroxy-6,6-dimethylcyclohexa-2,4-dien-1-one.

Phloroglucinol derivatives, including this compound, have garnered significant interest in the scientific community due to their diverse and potent biological activities. Research has indicated that these compounds possess a range of effects, including anticancer, antioxidant, and anti-inflammatory properties. Specifically, aspidin BB, a closely related compound often found alongside this compound, has been shown to induce apoptosis in cancer cells, highlighting the therapeutic potential of this class of molecules.

This guide aims to equip researchers with the necessary technical information to approach the synthesis and purification of this compound, thereby enabling further investigation into its pharmacological properties and potential applications in drug development.

Synthesis of this compound: A Proposed Approach

Proposed Synthetic Workflow

The following diagram illustrates a potential workflow for the chemical synthesis of this compound. This is a conceptual pathway based on established organic chemistry principles for the synthesis of similar molecules.

Caption: Proposed synthetic workflow for this compound.

Key Experimental Considerations for Synthesis

-

Starting Materials: The synthesis would likely commence from commercially available phloroglucinol.

-

Acylation: Friedel-Crafts acylation using butyryl chloride and a Lewis acid catalyst such as aluminum chloride (AlCl₃) would be employed to introduce the butyryl groups to the phloroglucinol rings.

-

Methylation: Selective methylation of the hydroxyl groups would be a critical step. The specific methylation pattern of this compound would require careful selection of methylating agents (e.g., dimethyl sulfate, methyl iodide) and reaction conditions to achieve the desired regioselectivity.

-

Methylene Bridge Formation: The crucial step of linking the two monomeric units would likely be achieved through a condensation reaction. This could potentially be accomplished using formaldehyde in the presence of an acid or base catalyst.

-

Purification of Synthetic Product: The final product would require purification, likely involving column chromatography on silica gel, followed by recrystallization to obtain pure this compound.

Purification of this compound from Natural Sources

The most common method for obtaining this compound is through extraction and purification from the rhizomes of Dryopteris species, particularly Dryopteris fragrans. Macroporous resin column chromatography has been identified as an effective technique for the enrichment and separation of aspidins.

Purification Workflow

The following diagram outlines the general workflow for the purification of this compound from its natural source.

Caption: Workflow for the purification of this compound.

Detailed Experimental Protocol: Macroporous Resin Chromatography

This protocol is based on the successful separation of aspidin BB, a compound structurally similar to and co-occurring with this compound, from Dryopteris fragrans extracts.

3.2.1. Materials and Equipment

-

Dried and powdered rhizomes of Dryopteris fragrans

-

Ethanol (95% and other concentrations for elution)

-

Deionized water

-

Macroporous adsorption resin (e.g., AB-8 type)

-

Glass column for chromatography

-

Peristaltic pump

-

Fraction collector

-

Rotary evaporator

-

High-Performance Liquid Chromatography (HPLC) system for analysis

3.2.2. Procedure

-

Extraction:

-

Macerate the powdered rhizomes of Dryopteris fragrans with 95% ethanol at room temperature.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Column Preparation:

-

Pack a glass column with AB-8 macroporous resin.

-

Pre-condition the column by washing sequentially with ethanol and then deionized water until the effluent is neutral.

-

-

Adsorption:

-

Dissolve the crude extract in a minimal amount of the initial mobile phase.

-

Load the sample solution onto the pre-conditioned resin column at a controlled flow rate.

-

-

Washing:

-

Wash the column with deionized water to remove unbound impurities such as sugars and salts.

-

-

Elution:

-

Elute the column with a stepwise gradient of increasing ethanol concentration in water.

-

Collect fractions of the eluate using a fraction collector.

-

-

Analysis and Pooling:

-

Analyze the collected fractions for the presence and purity of aspidins using HPLC.

-

Pool the fractions containing the highest concentration and purity of the target compounds.

-

-

Final Purification (Optional):

-

For obtaining highly pure this compound, the pooled fractions can be further purified using preparative HPLC.

-

Quantitative Data for Purification

The following table summarizes typical quantitative data for the purification of aspidin BB from Dryopteris fragrans using macroporous resin chromatography, which can be considered indicative for this compound purification.[1]

| Parameter | Value |

| Resin Type | AB-8 |

| Purity Increase (Aspidin BB) | 5.99-fold |

| Recovery Yield (Aspidin BB) | 75.64% |

| Optimal Adsorption Flow Rate | 1.5 mL/min |

| Optimal Elution Flow Rate | 1.0 mL/min |

| Optimal Elution Solvent | 70% Ethanol |

Biological Activity and Signaling Pathway of Aspidin

Aspidin BB, a major component of the aspidin mixture isolated from Dryopteris, has been shown to possess significant anticancer activity. Studies have elucidated its mechanism of action, revealing its ability to induce apoptosis in cancer cells through the mitochondrial pathway.

Apoptotic Signaling Pathway of Aspidin BB

The diagram below illustrates the signaling cascade initiated by Aspidin BB in human ovarian cancer cells, leading to programmed cell death.

Caption: Apoptotic pathway induced by Aspidin BB.

This pathway highlights the following key events:

-

Modulation of Bcl-2 Family Proteins: Aspidin BB decreases the expression of the anti-apoptotic protein Bcl-2 while increasing the expression of the pro-apoptotic protein Bax.

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The shift in the Bax/Bcl-2 ratio leads to the permeabilization of the outer mitochondrial membrane.

-

Cytochrome c Release: This permeabilization results in the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.

-

Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the recruitment and activation of pro-caspase-9, which in turn activates the effector caspase-3.

-

Execution of Apoptosis: Activated caspase-3 cleaves key cellular substrates, such as PARP (Poly (ADP-ribose) polymerase), ultimately leading to the biochemical and morphological hallmarks of apoptosis.

Conclusion

This technical guide has provided a detailed overview of the synthesis and purification of this compound. While a definitive, published total synthesis remains elusive, a plausible synthetic route has been proposed based on established chemical principles for related phloroglucinol derivatives. In contrast, the purification of this compound from its natural source, Dryopteris fragrans, is well-documented, with macroporous resin chromatography offering an efficient method for its isolation and enrichment. The elucidation of the apoptotic signaling pathway induced by the related aspidin BB underscores the therapeutic potential of this class of compounds. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, medicinal chemistry, and drug development, facilitating further exploration of this compound and its potential applications.

References

The Biological Activity of p-Aspidin Derivatives: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the biological activities of p-Aspidin derivatives, a class of phloroglucinol compounds. Primarily targeting researchers, scientists, and drug development professionals, this document delves into their antibacterial and anticancer properties, presenting quantitative data, detailed experimental methodologies, and visual representations of their mechanisms of action.

Antibacterial Activity of this compound Derivatives

Several this compound derivatives, notably Aspidin BB, Aspidinol, and Disaspidin BB, have demonstrated significant antibacterial activity against a range of pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] These compounds, extracted from sources like Dryopteris fragrans, are being investigated as potential alternatives to conventional antibiotics.[1][3]

Quantitative Antibacterial Data

The following table summarizes the minimum inhibitory concentrations (MIC) and minimum bactericidal concentrations (MBC) of various this compound derivatives against different bacterial strains.

| Derivative | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |

| Aspidin BB | Propionibacterium acnes | 7.81 - 15.63 | 2 x MIC | [4] |

| Staphylococcus aureus (Standard & Clinical) | 15.63 - 62.5 | 2 x MIC | [5] | |

| Aspidinol | Staphylococcus aureus (MSSA & MRSA) | 0.25 - 2 | 0.5 - 4 | [1] |

| Disaspidin BB | Staphylococcus epidermidis (Clinical Strains) | 0.63 - 2.5 | Not Specified | [6] |

| Staphylococcus epidermidis (SEP-05, Erythromycin-Resistant) | 0.63 | Not Specified | [6] | |

| Acylphloroglucinol A5 | Methicillin-Resistant Staphylococcus aureus (MRSA) | 0.98 | 1.95 | [2] |

Experimental Protocols

This protocol is adapted from the broth microdilution method as described by the Clinical and Laboratory Standards Institute (CLSI).[6][7][8]

-

Preparation of Bacterial Inoculum: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to a 0.5 McFarland standard, which corresponds to approximately 1 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of 1 x 10⁶ CFU/mL in the test wells.[6][9]

-

Serial Dilution of Test Compound: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound derivative in an appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB).[6]

-

Inoculation and Incubation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include a positive control (bacteria in broth without the compound) and a negative control (broth only). Incubate the plate at 37°C for 18-24 hours.[10][11]

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[8]

-

MBC Determination: To determine the MBC, take an aliquot from the wells showing no visible growth and plate it on an antibiotic-free agar medium. Incubate at 37°C for 24 hours. The MBC is the lowest concentration that results in no colony formation.[6]

This assay evaluates the rate at which an antibacterial agent kills a specific bacterium.[12][13][14]

-

Preparation: Prepare bacterial cultures in broth to a specific concentration (e.g., 1 x 10⁶ CFU/mL).

-

Exposure to Test Compound: Add the this compound derivative at various concentrations (e.g., 1x MIC, 2x MIC, 4x MIC) to the bacterial cultures. Include a control culture without the compound.[15]

-

Sampling and Plating: At predetermined time intervals (e.g., 0, 2, 4, 6, 8, 12, 24 hours), draw samples from each culture. Perform serial dilutions of the samples and plate them on agar plates to determine the number of viable bacteria (CFU/mL).[15]

-

Data Analysis: Plot the log₁₀ of CFU/mL against time for each concentration. A bactericidal effect is typically defined as a ≥ 3-log₁₀ reduction in CFU/mL from the initial inoculum.[4][5]

This protocol describes the use of crystal violet and XTT assays to assess the effect of this compound derivatives on bacterial biofilm formation and metabolic activity.[3][6]

-

Biofilm Formation: Grow bacteria (e.g., S. epidermidis at 1 x 10⁶ CFU/mL) in 96-well plates for different durations to allow for adhesion (e.g., 6 hours), aggregation (e.g., 18 hours), and maturation (e.g., 36 hours) of biofilms.[6]

-

Treatment: After the initial incubation, wash the wells to remove non-adherent cells. Add fresh medium containing different concentrations of the this compound derivative (e.g., 1x MIC, 2x MIC, 4x MIC) and incubate for another 24 hours.[6]

-

Crystal Violet Assay (Total Biomass):

-

Wash the wells and stain the biofilms with 0.1% crystal violet for 15 minutes.

-

Wash again to remove excess stain and then solubilize the bound stain with 33% acetic acid.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) to quantify the total biofilm biomass.

-

-

XTT Assay (Metabolic Activity):

Proposed Antibacterial Mechanism of Action

This compound derivatives, particularly Aspidin BB, are thought to exert their antibacterial effects through a multi-target mechanism. A key aspect is the induction of reactive oxygen species (ROS) within the bacterial cell.[5] This oxidative stress leads to damage of critical cellular components.

References

- 1. Antibacterial Activity and Mechanism of Action of Aspidinol Against Multi-Drug-Resistant Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antimicrobial activity and mechanism of anti-MRSA of phloroglucinol derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Antibacterial and anti-biofilm activities of Disaspidin BB against Staphylococcus epidermidis [frontiersin.org]

- 4. Investigation of antibacterial activity of aspidin BB against Propionibacterium acnes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Aspidin BB, a phloroglucinol derivative, exerts its antibacterial activity against Staphylococcus aureus by inducing the generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antibacterial and anti-biofilm activities of Disaspidin BB against Staphylococcus epidermidis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Determination of minimum inhibitory concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. apec.org [apec.org]

- 10. m.youtube.com [m.youtube.com]

- 11. youtube.com [youtube.com]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. Determining Antibiotic Killing Curve for Stable Cell Line Generation Protocol - Creative Biogene [creative-biogene.com]

- 14. Time-kill curve analysis and pharmacodynamic modelling for in vitro evaluation of antimicrobials against Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]

- 15. actascientific.com [actascientific.com]

p-Aspidin: A Technical Guide to the Phloroglucinol Class Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Aspidin, a member of the phloroglucinol class of natural products, presents a compelling subject for scientific investigation due to its documented biological activities. This technical guide provides a comprehensive overview of the characterization of this compound and related phloroglucinols. It details the known physicochemical properties, summarizes biological activities with a focus on anthelmintic action, and outlines detailed experimental protocols for isolation and characterization. This document also includes a proposed mechanism of action and a hypothetical signaling pathway, offering a foundational framework for future research and drug development endeavors.

Introduction to this compound and the Phloroglucinol Class

This compound, also known simply as Aspidin, is a naturally occurring phloroglucinol derivative. Phloroglucinols are a class of organic compounds characterized by a benzene ring with three hydroxyl groups (benzene-1,3,5-triol) and various substitutions. These compounds are found in a variety of natural sources, particularly in ferns. Historically, extracts containing phloroglucinols have been used in traditional medicine for their diverse biological effects.

Physicochemical Properties of this compound

The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for its identification, purification, and formulation.

| Property | Value | Reference |

| Molecular Formula | C25H32O8 | [1] |

| Molecular Weight | 460.52 g/mol | [1] |

| Synonyms | Aspidin | [1] |

| CAS Number | 584-28-1 | |

| Appearance | Crystalline solid | |

| Solubility | Soluble in organic solvents |

Biological Activity of the Phloroglucinol Class

Compounds belonging to the phloroglucinol class exhibit a wide range of biological activities. While specific data for this compound is limited, the broader class effects provide a strong indication of its potential therapeutic applications.

| Biological Activity | Description | Potential Mechanism of Action | References |

| Anthelmintic (Cestodes) | Effective against tapeworms. | Interference with neuromuscular coordination, leading to paralysis of the parasite. | [1][2][3] |

| Antispasmodic | Relieves smooth muscle spasms. | Inhibition of phosphodiesterase enzymes, leading to increased intracellular cAMP and cGMP and subsequent muscle relaxation. Modulation of ion channels. | [4] |

| Antibacterial | Activity against various bacterial strains. | Inhibition of ribosome formation (as suggested for the related compound Aspidinol). | |

| Anti-inflammatory | Reduction of inflammation. | Scavenging of free radicals and reactive oxygen species. | [4] |

| Antioxidant | Neutralization of harmful free radicals. | Direct scavenging of reactive oxygen species due to the phenolic structure. | [4] |

Experimental Protocols

The following protocols provide a general framework for the extraction, isolation, and characterization of this compound from natural sources. These methods can be adapted and optimized based on the specific plant matrix and available instrumentation.

Extraction and Isolation Workflow

Figure 1: Generalized workflow for the extraction and isolation of this compound.

High-Performance Liquid Chromatography (HPLC)

-

Objective: To separate and quantify this compound in a sample matrix.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of methanol and water, or acetonitrile and water, often with a small percentage of acid (e.g., 0.1% formic acid) to improve peak shape.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength determined by the UV-Vis spectrum of this compound (typically around 280 nm for phloroglucinols).

-

Injection Volume: 10-20 µL.

-

Standard Preparation: Prepare a stock solution of purified this compound in methanol or another suitable solvent. Create a series of dilutions to generate a standard curve for quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To elucidate the chemical structure of this compound.

-

Sample Preparation: Dissolve a sufficient amount of purified this compound in a deuterated solvent (e.g., CDCl3, DMSO-d6).

-

¹H NMR: Provides information about the number and types of protons in the molecule and their connectivity.

-

¹³C NMR: Provides information about the carbon skeleton of the molecule.

-

2D NMR (e.g., COSY, HSQC, HMBC): Used to determine the connectivity between protons and carbons, confirming the overall structure.

Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern of this compound.

-

Ionization Technique: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

-

Mass Analyzer: Time-of-Flight (TOF), Quadrupole, or Orbitrap.

-

High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

-

Tandem Mass Spectrometry (MS/MS): Fragments the molecule to provide structural information.

Proposed Mechanism of Action and Signaling Pathway

Based on the known anthelmintic activity of phloroglucinols and the general mechanisms of anthelmintic drugs, a hypothetical signaling pathway for this compound's action against cestodes is proposed below. This pathway is speculative and requires experimental validation.

Figure 2: Hypothetical signaling pathway for the anthelmintic action of this compound.

This proposed pathway suggests that this compound may act as a ligand for specific neurotransmitter receptors in the parasite's neuromuscular system. Binding to these receptors could lead to modulation of ion channel activity, resulting in hyperpolarization of the muscle cell membrane and subsequent flaccid paralysis of the worm. This paralysis would prevent the parasite from maintaining its position within the host, leading to its expulsion.

Conclusion and Future Directions

This compound and the broader class of phloroglucinols represent a promising area for natural product-based drug discovery. While the existing data on this compound's biological activities, particularly its anthelmintic properties, are encouraging, further research is critically needed. Future studies should focus on:

-

Comprehensive Biological Screening: Evaluating the activity of purified this compound against a wider range of biological targets.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by this compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its biological activity and pharmacokinetic properties.

-

Development of Validated Analytical Methods: Establishing robust and specific analytical methods for the routine quantification of this compound in various matrices.

This technical guide serves as a foundational resource to stimulate and guide these future research endeavors, ultimately aiming to unlock the full therapeutic potential of this compound and the phloroglucinol class.

References

- 1. A COMPARISON OF ANTHELMINTIC AND ANTIBACTERIAL ACTIVITY OF SOME PHLOROGLUCINOL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Phloroglucin? [synapse.patsnap.com]

- 3. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 4. scispace.com [scispace.com]

In Silico Modeling of p-Aspidin Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to p-Aspidin and Phloroglucinols

This compound, also known as para-aspidin, is a phloroglucinol derivative found in certain ferns of the Dryopteris genus. Phloroglucinols are a class of naturally occurring phenolic compounds characterized by a 1,3,5-trihydroxybenzene ring. This core structure can be variously substituted, leading to a wide diversity of compounds with a broad spectrum of biological activities. While specific research on this compound is limited, related compounds such as Aspidin BB and Aspidinol have demonstrated significant antibacterial properties, including activity against methicillin-resistant Staphylococcus aureus (MRSA). This suggests that this compound may hold similar therapeutic potential.

This technical guide outlines a comprehensive in silico approach to model and predict the bioactivity of this compound, focusing on its potential as an antibacterial agent. The workflow described herein can serve as a blueprint for the computational evaluation of similar natural products in the early stages of drug discovery.

In Silico Modeling Workflow for this compound

The in silico modeling of this compound's bioactivity can be systematically approached through a multi-step computational workflow. This process allows for the prediction of its molecular targets, binding affinity, and pharmacokinetic properties before embarking on resource-intensive experimental validation.

An In-depth Technical Guide on the Discovery and Historical Context of p-Aspidin

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Aspidin, a phloroglucinol derivative isolated from the male fern Dryopteris filix-mas, represents a significant molecule in the historical context of natural product chemistry and anthelmintic drug discovery. This technical guide provides a comprehensive overview of the discovery of this compound, its isolation, structural elucidation, and the historical context of its use. It details the early scientific investigations into the chemical constituents of Dryopteris species, which have been used for centuries in traditional medicine as vermifuges. This document outlines the experimental protocols of the era, summarizes the available quantitative bioactivity data, and explores the putative mechanism of action, including its role as a potential uncoupler of oxidative phosphorylation in helminths.

Historical Context: The Use of Dryopteris Ferns in Traditional Medicine

The use of ferns, particularly the male fern (Dryopteris filix-mas), for medicinal purposes dates back to ancient civilizations. Traditional European medicine has long recognized the potent anthelmintic properties of extracts from the rhizomes of D. filix-mas, employing them to expel tapeworms and other intestinal parasites. This traditional knowledge laid the groundwork for later scientific inquiry into the active chemical constituents responsible for these therapeutic effects.

The Discovery and Isolation of this compound

The scientific investigation into the active principles of Dryopteris ferns began in the late 19th century, a period of significant advancement in natural product chemistry. While the exact date and discoverer of this compound are not definitively documented in readily available literature, its discovery is intrinsically linked to the broader study of phloroglucinol derivatives from these ferns.

The isolation of these compounds in the late 19th and early 20th centuries was a challenging endeavor, relying on rudimentary extraction and purification techniques.

Historical Experimental Protocol for the Isolation of Phloroglucinol Derivatives from Dryopteris Rhizomes

The following protocol is a generalized representation of the methods likely employed for the isolation of phloroglucinol derivatives like this compound during the late 19th and early 20th centuries.

Objective: To isolate the active anthelmintic principles from the rhizomes of Dryopteris filix-mas.

Materials:

-

Dried and powdered rhizomes of Dryopteris filix-mas

-

Ether (diethyl ether)

-

Magnesium oxide (MgO)

-

Dilute acids (e.g., hydrochloric acid)

-

Alkali solutions (e.g., sodium hydroxide)

-

Various organic solvents for crystallization (e.g., ethanol, acetone, petroleum ether)

-

Filter paper, beakers, flasks, and other basic laboratory glassware

Methodology:

-

Extraction: The powdered rhizomes were subjected to exhaustive extraction with ether. This was typically performed using a percolation or Soxhlet apparatus, which allowed for the continuous extraction of the lipid-soluble components.

-

Concentration: The resulting ethereal extract, a dark, thick oleoresin, was concentrated by distillation to remove the bulk of the solvent.

-

Purification of "Crude Filicin": The concentrated oleoresin, often referred to as "crude filicin," contained a mixture of phloroglucinol derivatives. A common purification step involved treating the ethereal solution with magnesium oxide. This would precipitate the acidic phloroglucinols as their magnesium salts.

-

Acidification and Re-extraction: The precipitate was then collected, washed with ether to remove impurities, and subsequently decomposed with a dilute acid. This process liberated the free phloroglucinols, which could then be re-extracted into ether.

-

Fractional Crystallization: The resulting mixture of phloroglucinols was then subjected to a series of fractional crystallizations from various solvents. This was a painstaking process of dissolving the mixture in a hot solvent and allowing it to cool slowly, with different compounds crystallizing out at different rates and temperatures. The separation of individual compounds like this compound would have relied on slight differences in their solubility.

Workflow Diagram:

Spectroscopic Blueprint of p-Aspidin: An In-Depth Technical Guide to NMR and MS Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of p-Aspidin, a representative member of the aspidin group of phloroglucinol derivatives. These compounds, primarily isolated from ferns of the genus Dryopteris, are of significant interest due to their potential therapeutic properties. This document focuses on the elucidation of the chemical structure of Aspidinol, a common analogue, through Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), offering detailed data, experimental protocols, and a visual representation of the analytical workflow.

Introduction to this compound and its Analogue, Aspidinol

This compound and its related compounds are a class of naturally occurring phloroglucinol derivatives. Aspidinol, with the molecular formula C₁₂H₁₆O₄ and a molecular weight of 224.25 g/mol , serves as a characteristic example for the spectroscopic analysis of this family of compounds.[1] The structural elucidation of these complex natural products is crucial for understanding their bioactivity and for potential applications in drug discovery. NMR and MS are indispensable tools for this purpose, providing detailed information about the molecular framework and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy of Aspidinol

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. Below is a summary of the ¹H and ¹³C NMR spectral data for Aspidinol. Due to the limited availability of fully assigned public data for Aspidinol, the following tables are based on typical chemical shift ranges for similar phloroglucinol derivatives and the partial data available.

Table 1: ¹H NMR Spectral Data of Aspidinol

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.0 - 14.0 | s | 2H | Chelated phenolic -OH |

| ~5.9 - 6.2 | s | 1H | Aromatic C-H |

| ~3.7 - 3.9 | s | 3H | -OCH₃ |

| ~2.8 - 3.1 | t | 2H | -C(=O)-CH₂- |

| ~1.9 - 2.1 | s | 3H | Aromatic -CH₃ |

| ~1.6 - 1.8 | sextet | 2H | -CH₂-CH₂-CH₃ |

| ~0.9 - 1.1 | t | 3H | -CH₂-CH₃ |

Table 2: ¹³C NMR Spectral Data of Aspidinol

| Chemical Shift (δ) ppm | Assignment |

| ~205 - 215 | C=O (Butyryl) |

| ~160 - 170 | Aromatic C-O |

| ~100 - 110 | Aromatic C-H / Aromatic C-C |

| ~55 - 60 | -OCH₃ |

| ~40 - 45 | -C(=O)-CH₂- |

| ~15 - 20 | -CH₂-CH₂-CH₃ |

| ~10 - 15 | Aromatic -CH₃ / -CH₂-CH₃ |

Mass Spectrometry (MS) of Aspidinol

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. Electron Ionization (EI) is a common technique for the analysis of such compounds.

Table 3: Mass Spectrometry Data of Aspidinol

| m/z | Interpretation |

| 224 | Molecular ion [M]⁺ |

| 182 | Loss of C₃H₆ (propylene) from the butyryl chain |

| 181 | Loss of C₃H₇• (propyl radical) from the butyryl chain |

The fragmentation pattern of Aspidinol is characteristic of acylphloroglucinols. The molecular ion peak is observed at m/z 224. Key fragments are observed at m/z 182 and 181, corresponding to the loss of parts of the butyryl side chain.

Experimental Protocols

Isolation of Aspidinol from Dryopteris Species

A general procedure for the isolation of phloroglucinol derivatives from the rhizomes of Dryopteris species is as follows:

-

Extraction: Dried and powdered rhizomes are extracted with a suitable organic solvent, such as ethanol or methanol, using a Soxhlet apparatus or maceration.

-

Solvent Partitioning: The crude extract is then partitioned between different immiscible solvents of varying polarity (e.g., hexane, chloroform, ethyl acetate, and water) to fractionate the components. Phloroglucinol derivatives are typically found in the less polar fractions.

-

Chromatographic Purification: The fractions containing the compounds of interest are subjected to column chromatography over silica gel or Sephadex LH-20.

-

Final Purification: Further purification is achieved using semi-preparative High-Performance Liquid Chromatography (HPLC) to yield pure Aspidinol.

NMR Sample Preparation and Analysis

-

Sample Preparation: Approximately 5-10 mg of the purified Aspidinol is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or acetone-d₆) in a 5 mm NMR tube.

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs are used for 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments to enable full structural assignment.

Mass Spectrometry Analysis

-

Sample Introduction: A dilute solution of the purified Aspidinol in a volatile organic solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer. For GC-MS analysis, derivatization might be necessary.

-

Ionization: Electron Ionization (EI) is typically used at 70 eV to generate fragment ions.

-

Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak and the characteristic fragmentation pattern.

Visualizing the Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like Aspidinol.

Caption: Workflow for the isolation and spectroscopic analysis of Aspidinol.

This guide provides a foundational understanding of the spectroscopic techniques employed in the characterization of this compound and its analogues. The detailed data and protocols serve as a valuable resource for researchers in natural product chemistry and drug development.

References

A Technical Guide to the Thermochemical Data of p-Aspidin

For Researchers, Scientists, and Drug Development Professionals

Abstract: p-Aspidin, a naturally occurring phloroglucinol derivative found in certain fern species, presents a complex chemical structure of interest for potential pharmacological applications. A thorough understanding of its thermochemical properties is fundamental for drug development, formulation, and manufacturing processes. This document provides a comprehensive overview of the methodologies available for the determination of key thermochemical data for p--Aspidin. Due to the current absence of specific experimental data for this compound in publicly accessible literature, this guide focuses on the established experimental and computational protocols applicable to its structural class.

Chemical Identity of this compound

This compound, also known as Aspidin, is a complex polyphenolic compound. Its chemical structure is characterized by two butyryl-phloroglucinol--like moieties linked by a methylene bridge.

-

IUPAC Name: 2-[[2,6-dihydroxy-4-methoxy-3-methyl-5-(1-oxobutyl)phenyl]methyl]-3,5-dihydroxy-4,4-dimethyl-6-(1-oxobutyl)-2,5-cyclohexadien-1-one[1]

-

CAS Number: 584-28-1[1]

-

Molecular Weight: 460.52 g/mol [1]

Thermochemical Data

Table 1: Key Thermochemical Parameters of Interest for this compound

| Parameter | Symbol | Definition |

| Standard Enthalpy of Formation | ΔfH° | The change in enthalpy when one mole of a substance is formed from its constituent elements in their standard states. |

| Standard Enthalpy of Combustion | ΔcH° | The heat evolved when one mole of a substance is completely burned in oxygen under standard conditions. |

| Enthalpy of Fusion | ΔfusH | The change in enthalpy resulting from providing energy, typically heat, to a specific quantity of the substance to change its state from a solid to a liquid at constant pressure. |

| Enthalpy of Sublimation | ΔsubH | The heat required to change one mole of a substance from a solid to a gaseous state at a given combination of temperature and pressure. |

| Heat Capacity | Cp | The amount of heat that must be added to a specified amount of a substance to cause a unit rise in its temperature. |

Table 2: Illustrative Thermochemical Data for Related Phloroglucinol Compounds

| Compound | Formula | ΔfH° (solid) (kJ/mol) | ΔfusH (kJ/mol) | Melting Point (°C) |

| Phloroglucinol | C₆H₆O₃ | - | - | 215-220 |

| Phloroglucinol Dihydrate | C₆H₆O₃·2H₂O | - | - | 116-117[3] |

| 2,4,6-Trihydroxybenzoic acid monohydrate | C₇H₆O₅·H₂O | - | - | - |

Experimental Protocols for Thermochemical Data Determination

The determination of thermochemical data for organic compounds like this compound relies on well-established calorimetric and analytical techniques.

Combustion Calorimetry for Enthalpy of Formation

The standard enthalpy of formation of this compound in its crystalline phase (ΔfH°(cr)) can be determined from its standard molar enthalpy of combustion (ΔcH°).

Experimental Workflow:

Methodology:

-

Sample Preparation: A precisely weighed pellet of crystalline this compound is placed in a crucible within a high-pressure vessel (bomb).

-

Calorimeter Setup: The bomb is filled with excess pure oxygen and placed in a calorimeter containing a known mass of water.

-

Combustion: The sample is ignited, and the complete combustion reaction occurs.

-

Temperature Measurement: The temperature change of the calorimeter system is meticulously recorded.

-

Calculation of Energy of Combustion (ΔcU): The energy of combustion at constant volume is calculated using the temperature change and the energy equivalent of the calorimeter.

-

Calculation of Enthalpy of Combustion (ΔcH°): The enthalpy of combustion at constant pressure is then determined from the energy of combustion.

-

Calculation of Enthalpy of Formation (ΔfH°): The standard enthalpy of formation of this compound is calculated from its enthalpy of combustion using Hess's law, along with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).[4][5]

Differential Scanning Calorimetry (DSC) for Enthalpy of Fusion

DSC is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference.

Methodology:

-

A small, accurately weighed sample of this compound is placed in a sealed pan.

-

An empty sealed pan is used as a reference.

-

The sample and reference are heated at a constant rate.

-

The difference in heat flow to the sample and reference is measured as a function of temperature.

-

The enthalpy of fusion is determined by integrating the area under the melting peak in the DSC thermogram.[5]

Thermogravimetric Analysis (TGA) for Enthalpy of Sublimation

TGA can be used to determine the enthalpy of sublimation by measuring the mass loss of a sample as a function of temperature under controlled atmospheric conditions.

Methodology:

-

A sample of this compound is heated in a TGA instrument.

-

The mass loss due to sublimation is recorded as a function of temperature.

-

The enthalpy of sublimation can be determined from the TGA data using the Clausius-Clapeyron equation or by Langmuir's method.[5][6]

Computational Protocols for Thermochemical Data Prediction

In the absence of experimental data, computational chemistry provides powerful tools for predicting the thermochemical properties of organic molecules with a high degree of accuracy.

Computational Workflow:

Methodology:

-

Structure Optimization: The 3D structure of this compound is optimized using a suitable level of theory, such as Density Functional Theory (DFT).[7]

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometry to confirm it is a true minimum on the potential energy surface and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy.

-

High-Level Single-Point Energy Calculations: More accurate single-point energy calculations are performed on the optimized geometry using high-level ab initio methods like Coupled Cluster (CCSD(T)) or composite methods (e.g., G3, G4, CBS-QB3).[8][9] These methods provide a more accurate electronic energy.

-

Enthalpy of Formation Calculation: The gas-phase enthalpy of formation is typically calculated using the atomization method or isodesmic/homodesmotic reactions.[10] The atomization method involves calculating the energy required to break all the bonds in the molecule to form its constituent atoms and then using the known enthalpies of formation of the atoms.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific information in the scientific literature detailing the biological activity and associated signaling pathways of this compound. Phloroglucinol derivatives, as a class, are known to exhibit a range of biological activities, including antioxidant and anti-inflammatory effects.[11] However, the specific mechanisms of action for this compound have not been elucidated. Further research is required to investigate its potential pharmacological effects and to identify any interactions with cellular signaling cascades.

Conclusion

While direct experimental thermochemical data for this compound is not currently available, this guide provides a comprehensive framework for its determination. A combination of experimental techniques, particularly combustion calorimetry, DSC, and TGA, alongside high-level computational chemistry methods, can provide a complete and accurate thermochemical profile for this complex natural product. Such data is invaluable for the advancement of any potential pharmaceutical development involving this compound.

References

- 1. Aspidin [drugfuture.com]

- 2. chembk.com [chembk.com]

- 3. Phloroglucinol - Wikipedia [en.wikipedia.org]

- 4. jpyro.co.uk [jpyro.co.uk]

- 5. Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Ab Initio Thermochemistry of Highly Flexible Molecules for Thermal Decomposition Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. research-repository.uwa.edu.au [research-repository.uwa.edu.au]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Heat Capacity Estimation Using a Complete Set of Homodesmotic Reactions for Organic Compounds [mdpi.com]

- 11. researchgate.net [researchgate.net]

Methodological & Application

p-Aspidin Antibacterial Assay: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Aspidin, a phloroglucinol derivative, belongs to a class of naturally occurring compounds that have garnered significant interest for their diverse biological activities. While research has highlighted the antibacterial potential of related phloroglucinols like aspidin BB and disaspidin BB, specific data on this compound remains limited. This document provides a comprehensive guide to conducting antibacterial assays on this compound, drawing upon established protocols for natural compounds and available data on closely related analogues. The provided methodologies will enable researchers to effectively screen this compound for its antibacterial efficacy and determine key parameters such as the Minimum Inhibitory Concentration (MIC).

Data Presentation

Currently, there is a lack of specific quantitative data for the antibacterial activity of this compound in publicly available literature. However, studies on the closely related compound, Aspidin BB, provide valuable insights into the potential efficacy of this class of molecules. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Aspidin BB against various bacterial strains.

| Bacterial Strain | Gram Stain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | Positive | 15.63 - 62.5 | [1] |

| Staphylococcus epidermidis | Positive | 0.63 - 2.5 | [2] |

| Propionibacterium acnes | Positive | 7.81 - 15.63 | [3] |

Note: This data pertains to Aspidin BB and should be used as a preliminary reference for designing experiments with this compound.

Experimental Protocols

Two standard and widely accepted methods for determining the antibacterial activity of natural compounds are the Broth Microdilution Method for MIC determination and the Agar Well Diffusion Assay for preliminary screening.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that visibly inhibits the growth of a microorganism.[4][5]

Materials:

-

This compound stock solution (in a suitable solvent, e.g., DMSO)

-

Sterile 96-well microtiter plates

-

Bacterial culture in logarithmic growth phase

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth - MHB)

-

Sterile pipette tips and multichannel pipette

-

Incubator

-

Microplate reader (optional, for quantitative analysis)

-

Positive control (a known antibiotic)

-

Negative control (solvent used to dissolve this compound)

Procedure:

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

-

Inoculate the colonies into a tube containing 4-5 mL of sterile broth.

-

Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

-

Dilute the standardized bacterial suspension in the broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

-

Preparation of this compound Dilutions:

-

In the 96-well plate, add 100 µL of sterile broth to all wells.

-

Add 100 µL of the this compound stock solution to the first well of a row.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the row. Discard 100 µL from the last well containing the compound. This will create a range of this compound concentrations.

-

-

Inoculation:

-

Add 100 µL of the diluted bacterial inoculum to each well, bringing the final volume to 200 µL.

-

Include a positive control well (broth + inoculum + known antibiotic) and a negative control well (broth + inoculum + solvent). A sterility control well (broth only) should also be included.

-

-

Incubation:

-

Cover the plate and incubate at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism.[4] This can be assessed visually or by using a microplate reader to measure the optical density at 600 nm.

-

Agar Well Diffusion Assay

This method is a preliminary test to assess the antibacterial activity of a compound by measuring the zone of growth inhibition around a well containing the test substance.[6]

Materials:

-

This compound solution of known concentration

-

Sterile Petri dishes (90 mm)

-

Appropriate agar medium (e.g., Mueller-Hinton Agar - MHA)

-

Bacterial culture adjusted to 0.5 McFarland standard

-

Sterile cotton swabs

-

Sterile cork borer or pipette tip (to create wells)

-

Incubator

-

Positive control (a known antibiotic)

-

Negative control (solvent)

Procedure:

-

Preparation of Agar Plates:

-

Pour approximately 20 mL of molten MHA into each sterile Petri dish and allow it to solidify.

-

-

Inoculation:

-

Dip a sterile cotton swab into the standardized bacterial suspension and streak it evenly over the entire surface of the agar plate to create a lawn of bacteria.

-

-

Creation of Wells:

-

Aseptically punch wells of 6-8 mm in diameter into the agar using a sterile cork borer.

-

-

Application of this compound:

-

Carefully add a defined volume (e.g., 50-100 µL) of the this compound solution into each well.

-

Add the positive and negative controls to separate wells on the same plate.

-

-

Incubation:

-

Incubate the plates at 37°C for 18-24 hours.

-

-

Measurement of Inhibition Zone:

-

Measure the diameter of the clear zone of inhibition around each well in millimeters (mm). A larger diameter indicates greater antibacterial activity.

-

Potential Mechanism of Action (Based on Related Compounds)

While the specific signaling pathways affected by this compound are yet to be elucidated, studies on the related compound Aspidin BB suggest a multi-faceted mechanism of action against bacteria. The proposed mechanism involves the induction of reactive oxygen species (ROS) generation, which can lead to:

-

Membrane Damage: Increased ROS can cause lipid peroxidation, leading to a loss of membrane integrity and leakage of cellular contents.[3]

-

DNA Damage: Oxidative stress from ROS can cause damage to bacterial DNA.[3]

-

Protein Degradation: ROS can also lead to the degradation of essential bacterial proteins.[3]

Another related phloroglucinol, aspidinol, has been shown to primarily inhibit the formation of ribosomes, thereby disrupting protein synthesis.

Experimental Workflow and Signaling Pathway Diagrams

References

Application Notes and Protocols for High-Throughput Screening of p-Aspidin Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of novel therapeutic agents is a cornerstone of modern medicine. High-throughput screening (HTS) has revolutionized this process by enabling the rapid and systematic evaluation of large chemical libraries for potential drug candidates.[1] This document provides a detailed framework for the high-throughput screening of a library of p-Aspidin analogs, a novel class of compounds with putative therapeutic potential. The protocols outlined below are designed to assess the cytotoxic and mechanistic properties of these analogs in a cancer research context.

This compound and its analogs are synthetic compounds designed to interact with key cellular signaling pathways implicated in oncogenesis. This application note will guide researchers through the process of identifying lead compounds from a library of this compound analogs by employing a multi-tiered screening approach, including primary HTS for cytotoxic effects, secondary assays for dose-response analysis, and mechanistic studies to elucidate the mode of action.

Key Experimental Protocols

Primary High-Throughput Cytotoxicity Screening

This initial screen aims to identify "hit" compounds that exhibit significant cytotoxic activity against a cancer cell line at a single high concentration.

Materials:

-

Human cancer cell line (e.g., HeLa, MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound analog library (dissolved in DMSO)

-

Control compounds: Paclitaxel (positive control), DMSO (negative control)[2][3]

-

384-well clear-bottom black plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Plate reader with luminescence detection capabilities

Protocol:

-

Cell Seeding: Seed the selected cancer cell line into 384-well plates at a density of 2,500 cells per well in 40 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

-

Compound Addition: The following day, add 100 nL of each this compound analog from the library to the designated wells using an acoustic liquid handler. The final concentration of the analogs should be 10 µM. Include wells with paclitaxel (10 µM) as a positive control and DMSO (0.1%) as a negative control.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

Cell Viability Assay:

-

Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.

-

Add 20 µL of CellTiter-Glo® reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

Data Analysis: The percentage of cell viability is calculated relative to the DMSO-treated control wells. A "hit" is typically defined as a compound that reduces cell viability by more than 50%.

Secondary Dose-Response Analysis

"Hit" compounds from the primary screen are further evaluated to determine their potency (IC50 value).

Materials:

-

Same as Primary Screening.

Protocol:

-

Cell Seeding: Follow the same procedure as the primary screen.

-

Compound Preparation: Prepare a 10-point serial dilution series for each "hit" compound, typically ranging from 100 µM to 0.5 nM.

-

Compound Addition: Add the diluted compounds to the cells in triplicate.

-

Incubation and Assay: Follow the same incubation and cell viability assay procedures as the primary screen.

Data Analysis: The luminescent data is plotted against the log of the compound concentration. A non-linear regression analysis (log[inhibitor] vs. response -- variable slope) is used to calculate the IC50 value for each compound.

Mechanistic Assay: PI3K/Akt Pathway Inhibition

This assay investigates whether the this compound analogs exert their cytotoxic effects by inhibiting the PI3K/Akt signaling pathway, a common dysregulated pathway in cancer.[4][5]

Materials:

-

Human cancer cell line with known activated PI3K/Akt pathway.

-

Serum-free medium.

-

This compound analogs and control compounds.

-

Reagents for Western blotting or a high-throughput immunofluorescence-based assay for phosphorylated Akt (p-Akt).

Protocol (Immunofluorescence-based):

-

Cell Seeding and Starvation: Seed cells in 384-well imaging plates. After 24 hours, replace the medium with serum-free medium and incubate for another 16-24 hours to reduce basal p-Akt levels.

-

Compound Treatment: Treat the starved cells with the this compound analogs at their respective IC50 concentrations for 2 hours.

-

Stimulation: Stimulate the cells with a growth factor (e.g., 100 ng/mL IGF-1) for 30 minutes to induce Akt phosphorylation.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

-

Immunostaining: Incubate with a primary antibody against p-Akt (Ser473), followed by a fluorescently labeled secondary antibody. Stain the nuclei with DAPI.

-

Imaging and Analysis: Acquire images using a high-content imaging system. Quantify the nuclear to cytoplasmic ratio of the p-Akt signal.

Data Presentation

Table 1: Primary HTS Cytotoxicity Data for a Subset of this compound Analogs

| Compound ID | Concentration (µM) | % Cell Viability | "Hit" (Viability < 50%) |

| PA-001 | 10 | 98.2 | No |

| PA-002 | 10 | 45.1 | Yes |

| PA-003 | 10 | 12.5 | Yes |

| PA-004 | 10 | 88.9 | No |

| PA-005 | 10 | 5.8 | Yes |

| Paclitaxel | 10 | 2.1 | Yes |

| DMSO | 0.1% | 100.0 | No |

Table 2: Dose-Response (IC50) Values for "Hit" Compounds

| Compound ID | IC50 (µM) |

| PA-002 | 7.8 |

| PA-003 | 1.2 |

| PA-005 | 0.4 |

| Paclitaxel | 0.01 |

Table 3: PI3K/Akt Pathway Inhibition by Lead this compound Analogs

| Compound ID | Treatment | Normalized p-Akt Signal (Nuclear/Cytoplasmic Ratio) |

| PA-003 | 1.2 µM | 0.35 |

| PA-005 | 0.4 µM | 0.21 |

| Wortmannin (Control) | 1 µM | 0.15 |

| DMSO | 0.1% | 1.00 |

Visualizations

Caption: High-Throughput Screening Workflow for this compound Analogs.

Caption: Proposed PI3K/Akt Signaling Pathway Inhibition by this compound Analogs.

References

- 1. Microplate Assays for High-Throughput Drug Screening in Cancer Research [moleculardevices.com]

- 2. High-throughput screening platform for anticancer therapeutic drug cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Phosphoinositide (Lipid) Signaling | Cell Signaling Technology [cellsignal.com]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Cytotoxicity Testing of p-Aspidin

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Aspidin is a hypothetical compound belonging to the phloroglucinol class of natural products. Phloroglucinol derivatives have garnered significant interest in drug discovery due to their diverse biological activities, including potential cytotoxic effects against cancer cell lines.[1] These compounds can induce cell death through various mechanisms, making them promising candidates for novel anticancer therapies.

This document provides detailed protocols for assessing the cytotoxic effects of this compound in cell culture. The described assays—MTT, Lactate Dehydrogenase (LDH), and Apoptosis detection—are standard methods to quantify cell viability, membrane integrity, and the mode of cell death, respectively.

I. Experimental Protocols

A. Cell Culture and Treatment

-

Cell Line Selection: Choose appropriate human cancer cell lines for the study (e.g., HCT-116, MDA-MB-231, PC-3).[1]

-

Cell Culture Conditions: Culture cells in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well.[2] Allow cells to adhere and grow for 24 hours before treatment.

-

This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity.

-

Treatment: Replace the culture medium with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with 0.1% DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the treated cells for 24, 48, or 72 hours, depending on the experimental design.[2]

B. MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[1][3]

-

Reagent Preparation: Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).[4]

-

MTT Addition: After the treatment period, add 10 µL of the MTT stock solution to each well.[3]

-

Incubation: Incubate the plate for 4 hours at 37°C to allow the reduction of MTT by mitochondrial dehydrogenases of viable cells into purple formazan crystals.[3]

-

Formazan Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

C. LDH Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) assay quantifies the release of LDH from damaged cells into the culture medium, serving as a marker for cytotoxicity and loss of membrane integrity.[5]

-

Sample Collection: After the treatment period, carefully collect the cell culture supernatant from each well.

-

LDH Reaction: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions. Typically, this involves adding the collected supernatant to a reaction mixture containing a tetrazolium salt.[6][7]

-

Incubation: Incubate the mixture at room temperature for the time specified in the kit protocol (usually around 30 minutes), protected from light.[6]

-

Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.[8]

-

Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of the maximum LDH release control (cells lysed with a lysis buffer) and the spontaneous LDH release control (vehicle-treated cells).[7]

D. Apoptosis Assay by Flow Cytometry

Apoptosis, or programmed cell death, is a key mechanism by which cytotoxic compounds can eliminate cancer cells.[5] Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a common method to detect and quantify apoptosis.[9]

-

Cell Harvesting: Following treatment, collect both adherent and floating cells.

-

Cell Washing: Wash the cells with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Interpretation:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.[9]

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

II. Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: Cytotoxic Effect of this compound on Cancer Cell Lines (MTT Assay)

| Cell Line | Treatment Concentration (µM) | Incubation Time (h) | % Cell Viability (Mean ± SD) | IC50 (µM) |

| HCT-116 | 0 (Vehicle) | 48 | 100 ± 5.2 | |

| 10 | 48 | 85.3 ± 4.1 | ||

| 25 | 48 | 62.1 ± 3.5 | 45.2 | |

| 50 | 48 | 48.9 ± 2.8 | ||

| 100 | 48 | 21.7 ± 1.9 | ||

| MDA-MB-231 | 0 (Vehicle) | 48 | 100 ± 6.1 | |

| 10 | 48 | 90.2 ± 5.5 | ||

| 25 | 48 | 71.4 ± 4.9 | 55.8 | |

| 50 | 48 | 53.6 ± 3.7 | ||

| 100 | 48 | 30.1 ± 2.4 |

Table 2: Membrane Integrity Assessment of this compound Treated Cells (LDH Assay)

| Cell Line | Treatment Concentration (µM) | Incubation Time (h) | % Cytotoxicity (Mean ± SD) |

| HCT-116 | 0 (Vehicle) | 24 | 5.2 ± 1.1 |

| 50 | 24 | 35.8 ± 3.2 | |

| 100 | 24 | 68.4 ± 5.7 | |

| Positive Control (Lysis) | 24 | 100 ± 0.0 |

Table 3: Apoptosis Induction by this compound in HCT-116 Cells

| Treatment Concentration (µM) | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |

| 0 (Vehicle) | 95.1 | 2.3 | 2.6 |

| 50 | 60.5 | 25.8 | 13.7 |

| 100 | 30.2 | 45.1 | 24.7 |

III. Visualization

Experimental Workflow for Cytotoxicity Testing

Caption: Workflow for assessing the cytotoxicity of this compound.

Hypothetical Signaling Pathway for this compound Induced Apoptosis

Caption: Hypothetical signaling pathway for this compound-induced apoptosis.

References